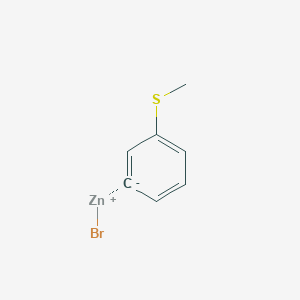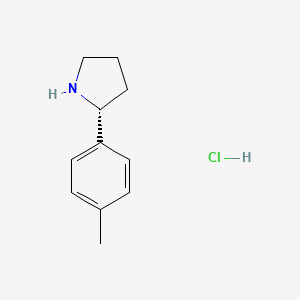
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol is an organic compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further bonded to a cyclopent-2-enol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trimethylsilyl)ethynyl)cyclopent-2-enol typically involves the reaction of silyl enol ethers with alkynes. One common method includes the use of a [3 + 2] cycloaddition reaction, where silyl enol ethers and alkynes are treated with a reagent such as SnCl4 and Bu3N, followed by a base-promoted intramolecular alkylation using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like TBAF (Tetrabutylammonium fluoride) can be used to remove the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenones, while reduction can produce cyclopentanol derivatives.
Aplicaciones Científicas De Investigación
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-((Trimethylsilyl)ethynyl)cyclopent-2-enol involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl and ethynyl groups. These groups can undergo nucleophilic and electrophilic attacks, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-((Trimethylsilyl)ethynyl)cyclopent-2-enone
- 3-((Trimethylsilyl)ethynyl)cyclopent-2-enyl acetate
- 3-((Trimethylsilyl)ethynyl)cyclopent-2-enyl chloride
Uniqueness
3-((Trimethylsilyl)ethynyl)cyclopent-2-enol is unique due to its specific combination of the trimethylsilyl and ethynyl groups attached to a cyclopent-2-enol structure. This unique arrangement imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Propiedades
Fórmula molecular |
C10H16OSi |
|---|---|
Peso molecular |
180.32 g/mol |
Nombre IUPAC |
3-(2-trimethylsilylethynyl)cyclopent-2-en-1-ol |
InChI |
InChI=1S/C10H16OSi/c1-12(2,3)7-6-9-4-5-10(11)8-9/h8,10-11H,4-5H2,1-3H3 |
Clave InChI |
TXOBWOBAIVXLOV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1=CC(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


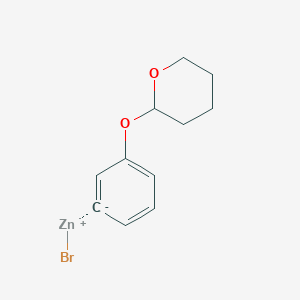
![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)
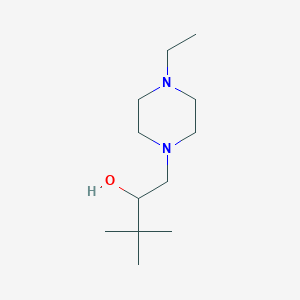

![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone](/img/structure/B14888547.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
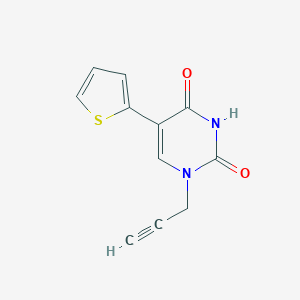
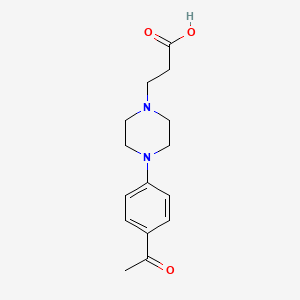
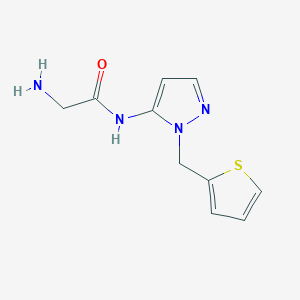
![8-bromo-3-({(E)-[(1R)-2,4,6-trimethylcyclohex-3-en-1-yl]methylidene}amino)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14888571.png)
